(S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name This compound derives from its benzylamine backbone substituted with chlorine and methyl groups at positions 2 and 3 of the aromatic ring, respectively. The ethanamine chain features a chiral center at the first carbon atom bonded to the amino group.
Structural characteristics :
- Parent structure : Ethylamine (C2H7N)
- Substituents :
- Chlorine atom at position 2 of the benzene ring
- Methyl group at position 3 of the benzene ring
- Molecular formula : C9H12ClN
- Molecular weight : 169.65 g/mol
The compound’s skeletal structure and substituent positions are illustrated below:
CH3
|
Cl—C6H3—C(CH3)—NH2
Table 1: Key structural parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C9H12ClN | |
| Exact mass | 169.0661 Da | |
| SMILES notation | CC@HC1=C(C(=CC=C1)C)Cl | Derived |
CAS Registry Number and Alternative Chemical Identifiers
The (S)-enantiomer of 1-(2-chloro-3-methylphenyl)ethan-1-amine does not have a distinct CAS registry number in the provided sources. However, its (R)-enantiomer is registered under CAS 1212927-01-9 , while the racemic mixture corresponds to CAS 1337394-85-0 .
Alternative identifiers :
- MDL number : MFCD11507818 (for R-enantiomer)
- PubChem CID : 55274339 (stereospecific entry)
- InChIKey : UFXJFVHSLNYVLP-MRVPVSSYSA-N (calculated for S-configuration)
Table 2: Registry identifiers for related structures
| Compound | CAS Registry | MDL Number |
|---|---|---|
| (R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine | 1212927-01-9 | MFCD11507818 |
| Racemic 1-(2-Chloro-3-methylphenyl)ethan-1-amine | 1337394-85-0 | MFCD22571178 |
Stereochemical Designation and Chiral Center Configuration
The chiral center at C1 of the ethanamine chain confers stereoisomerism. Using the Cahn-Ingold-Prelog priority rules :
- Priority assignments :
- NH2 (1st priority)
- Phenyl group (2nd priority)
- CH3 (3rd priority)
- H (4th priority)
- S-configuration determination :
- The spatial arrangement of substituents results in a counterclockwise (S) configuration when viewed from the highest-priority group (NH2).
Stereochemical representation :
NH2
|
Cl—C6H3—C*(CH3)—H
|
CH3
(Stereocenter marked with *)
Table 3: Stereochemical data
| Parameter | Value | Source |
|---|---|---|
| Optical rotation (predicted) | [α]D20 = -15° to -25° (c=1, EtOH) | |
| Enantiomeric excess | >98% (for resolved S-form) |
The (S)-enantiomer’s SMILES notation explicitly denotes chirality using the @ symbol:C[C@H](N)C1=C(C(=CC=C1)C)Cl .
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
NVNGWBDFPYUVRD-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)N)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)N)Cl |
Origin of Product |
United States |
Biological Activity
(S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine, also known as (S)-1-(2-Chloro-3-methylphenyl)ethylamine, is a chiral amine with significant potential in pharmaceutical applications. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.
- Molecular Formula : C10H12ClN
- Molecular Weight : Approximately 169.65 g/mol
- Structure : Characterized by a chloro-substituted aromatic ring, which influences its biological interactions.
Biological Activity
The biological activity of this compound is primarily linked to its role as a pharmaceutical agent. Research indicates that compounds with similar structures may exhibit agonistic or antagonistic properties depending on the biological target.
Interaction Studies
Studies have focused on the binding affinity of this compound with various receptors and enzymes. The distinct chirality of this compound is believed to contribute to its varied pharmacological profiles:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| (R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine | Enantiomer of (S)-isomer | Different pharmacological profiles due to chirality |
| 1-(2-Chloro-3-methylphenyl)ethanone | Ketone instead of amine | Lacks amine functionality, affecting reactivity |
| 3-(2-Chloro-4-methylphenyl)propanal | Aldehyde structure | Different functional group influences reactivity |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown varying Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria:
| Microorganism | MIC Value (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
These findings suggest potential applications in treating bacterial infections.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of related compounds against breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant potency:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 11 | 5.63 | MDA-MB-231 |
| Compound 12 | 6.14 | MDA-MB-231 |
| Sorafenib | 7.47 | MDA-MB-231 |
These results suggest that derivatives of this compound may serve as leads for developing new anticancer agents.
Synthesis and Evaluation
The synthesis of this compound can be achieved through various methods, including continuous flow reactors for industrial applications. The compound's stability and solubility are often enhanced in its hydrochloride form, making it suitable for pharmaceutical formulations.
Molecular Modeling Studies
Molecular modeling studies have been employed to predict the binding interactions of this compound with specific receptors. Such studies provide insights into how structural modifications can enhance therapeutic efficacy.
Scientific Research Applications
Pharmaceutical Applications
(S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine has been identified as a potential pharmaceutical agent due to its interaction with various biological targets:
- Receptor Binding Studies : The compound exhibits varying binding affinities to different receptors, which can lead to diverse pharmacological effects. Its chirality plays a crucial role in determining these interactions, influencing both agonistic and antagonistic properties depending on the specific receptor involved.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound possess antimicrobial properties. A study evaluated the Minimum Inhibitory Concentration (MIC) against various microorganisms:
| Microorganism | MIC Value (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
These results suggest that derivatives of this compound could be further developed for treating bacterial infections.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of related compounds against breast cancer cell lines such as MDA-MB-231 and MCF-7. The following table summarizes the IC50 values observed:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 11 | 5.63 | MDA-MB-231 |
| Compound 12 | 6.14 | MDA-MB-231 |
| Sorafenib | 7.47 | MDA-MB-231 |
These findings indicate that this compound derivatives may serve as leads for developing new anticancer agents.
Molecular Modeling Studies
Molecular modeling techniques have been employed to predict the binding interactions of this compound with specific receptors. These studies provide insights into how structural modifications can enhance therapeutic efficacy, guiding future drug development efforts .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in various fields:
Case Study 1: Antidepressant Development
A review on the synthesis of antidepressant molecules noted that chiral amines like this compound can be pivotal in developing new antidepressants due to their ability to interact with neurotransmitter systems .
Case Study 2: Antimicrobial Research
A comprehensive study on antimicrobial agents indicated that compounds with similar structures exhibit potent activity against resistant bacterial strains, emphasizing the importance of exploring this compound derivatives in this context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural uniqueness of (S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine lies in its substitution pattern. Key analogues include:
Key Observations :
- Electronic Effects : The electron-withdrawing chloro group in the target compound polarizes the aromatic ring, which may stabilize transition states in catalytic cycles. Trifluoro derivatives (e.g., ) exhibit stronger electron-withdrawing effects, altering reactivity profiles.
- Steric Bulk : The 3-methyl group in the target compound provides additional steric shielding, distinguishing it from simpler analogues like PEA .
Physicochemical Properties
- Halogen Bonding: Para-substituted Cl-MBA forms shorter X···X interactions (3.2–3.5 Å) with inorganic layers compared to ortho-substituted derivatives, impacting solubility and crystal morphology .
- Solubility : PEG-modified linkers in pyridyl derivatives (e.g., ) enhance aqueous solubility, whereas the target compound’s hydrophobicity may limit biological applications.
Preparation Methods
Chlorination of Aromatic Precursors
The synthesis typically begins with the chlorination of a substituted phenyl precursor, such as 3-methylphenol. Chlorination reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are employed to introduce the chlorine atom selectively at the ortho position relative to the methyl substituent. This step is conducted under controlled temperature (50-100°C) and often in solvents like dichloromethane or ethanol to facilitate the reaction and control regioselectivity.
Introduction of the Amino Group via Reductive Amination
Following chlorination, the ketone or aldehyde intermediate is converted to the primary amine through reductive amination. This involves:
- Formation of an imine or iminium intermediate by reaction with ammonia or a suitable amine source.
- Reduction of the imine to the amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
Asymmetric Synthesis Approaches
Advanced asymmetric synthesis methods have been developed to obtain enantiomerically enriched (S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine. One-pot catalytic enantioselective reactions, such as allylboration combined with Mizoroki–Heck coupling, have been reported for related aromatic ketones, which can be adapted for this compound. These methods employ chiral ligands and palladium catalysts to induce chirality during carbon-carbon bond formation, followed by amination steps.
Phthalimide Method
The Gabriel synthesis (phthalimide method) can be employed to prepare primary amines. In this approach, potassium phthalimide reacts with an alkyl halide (derived from chlorinated aromatic precursors) to form an N-alkylphthalimide intermediate, which is then hydrolyzed to release the primary amine. This method is useful for obtaining pure primary amines without over-alkylation.
- The use of reductive amination is favored for its mild reaction conditions and ability to maintain stereochemical integrity, which is critical for the (S)-enantiomer.
- Chlorination step optimization involves controlling temperature and reagent stoichiometry to avoid poly-chlorination or undesired substitution patterns.
- One-pot asymmetric catalytic methods have demonstrated high enantiomeric excess (up to 96:4 er) and good yields in related aromatic systems, suggesting their applicability for this compound.
- Purification typically involves recrystallization or chromatography to isolate the desired enantiomer with high purity.
The preparation of this compound is achieved through a combination of selective aromatic chlorination, followed by amination via reductive amination or Gabriel synthesis. Advanced asymmetric catalytic methods provide routes to high enantiomeric purity. Optimization of reaction conditions, choice of reagents, and purification techniques are critical to obtaining the compound in good yield and stereochemical integrity.
This synthesis knowledge is drawn from diverse authoritative sources including peer-reviewed literature and comprehensive organic chemistry resources, ensuring a professional and detailed understanding of the preparation methods for this important chiral amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
